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molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No. B135520
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Patent
US07863469B2

Procedure details

Aluminium trichloride (210.2 g) was added to 1,2-difluorobenzene (200.0 g) at room temperature. The obtained slurry was heated to 50° C., then chloroacetyl chloride (198.0 g) was added over 50 minutes. The reaction mixture was stirred for an additional 60 minutes, then added slowly to a mixture of ice (786.0 g), water (196.0 g) and 37 wt % hydrochloric acid (297.0 g), during the addition the temperature was kept below 60° C. After the addition, the reaction mixture was heated to 60° C. and the layers separated. The organic layer was washed twice with a 20 w/v % sodium chloride solution (200.0 mL). 2-Chloro-1-(3,4-difluorophenyl)ethanone (270.2 g) was obtained by vacuum distillation of the organic layer.
Quantity
210.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
786 g
Type
reactant
Reaction Step Three
Quantity
297 g
Type
reactant
Reaction Step Three
Name
Quantity
196 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12].[Cl:13][CH2:14][C:15](Cl)=[O:16].Cl>O>[Cl:13][CH2:14][C:15]([C:9]1[CH:10]=[CH:11][C:6]([F:5])=[C:7]([F:12])[CH:8]=1)=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
210.2 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
200 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
ice
Quantity
786 g
Type
reactant
Smiles
Name
Quantity
297 g
Type
reactant
Smiles
Cl
Name
Quantity
196 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 60° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed twice with a 20 w/v % sodium chloride solution (200.0 mL)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClCC(=O)C1=CC(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 270.2 g
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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